molecular formula C13H19NO3 B8468226 Tert-butyl 4-amino-3-methoxyphenylacetate

Tert-butyl 4-amino-3-methoxyphenylacetate

Cat. No. B8468226
M. Wt: 237.29 g/mol
InChI Key: PWSDLNUEQRJUSS-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-methoxyphenylacetate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-amino-3-methoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-3-methoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 4-amino-3-methoxyphenylacetate

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-(4-amino-3-methoxyphenyl)acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-9-5-6-10(14)11(7-9)16-4/h5-7H,8,14H2,1-4H3

InChI Key

PWSDLNUEQRJUSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of t-butyl 3-methoxy-4-nitrophenylacetate (0.144 g, 0.539 mmol) and 10% Pd on carbon (0.155 g) in ethyl acetate (8 mL) and methanol (2 mL) was stirred under H2 (40-60 psi) for 2 h. The mixture was filtered through Celite and the filtrate concentrated to afford t-butyl 4-amino-3-methoxyphenylacetate (0.123 g, 96%) as a light yellow oil: 1H NMR (CDCl3, 300 MHz, ppm) 6.70 (m, 3H), 4.04 (bs, 2H), 3.84 (s, 3H), 3.42 (s, 2H), 1.43 (s, 9H).
Quantity
0.144 g
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reactant
Reaction Step One
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8 mL
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solvent
Reaction Step One
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2 mL
Type
solvent
Reaction Step One
Quantity
0.155 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Step C A suspension of (3-methoxy-4-nitro-phenyl)-acetic acid tert-butyl ester (3 g, 11.2 mmol) in methanol (100 mL) was added an aqueous solution (50 mL) of NH4Cl (6 g, 112 mmol), followed by activated zinc (Aldrich, 7.3 g, 112 mmol). The reaction mixture was stirred at room temperature for 0.5 h. The mixture was filtered through a short pad of celite. The mixture was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was separated, and aqueous layer was extracted with ethyl acetate. The combined organic extract was washed with water, brine, dried over MgSO4, and concentrated to give (4-amino-3-methoxy-phenyl)-acetic acid tert-butyl ester as a brown oil (2.5 g, 94%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

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